Bienvenue dans la boutique en ligne BenchChem!

benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

Lipophilicity Prodrug design Cellular permeability

Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate (CAS 2034231-65-5) is a synthetic small-molecule research compound with the molecular formula C20H20N6O3 and a molecular weight of 392.42 g/mol. It belongs to a class of heterocyclic compounds featuring a pyrazole-pyrimidine core linked to an azetidine-3-carboxamide moiety and capped with a benzyl ester on the glycine-derived acetate terminus.

Molecular Formula C20H20N6O3
Molecular Weight 392.419
CAS No. 2034231-65-5
Cat. No. B2590219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate
CAS2034231-65-5
Molecular FormulaC20H20N6O3
Molecular Weight392.419
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H20N6O3/c27-19(29-13-15-5-2-1-3-6-15)10-21-20(28)16-11-25(12-16)17-9-18(23-14-22-17)26-8-4-7-24-26/h1-9,14,16H,10-13H2,(H,21,28)
InChIKeyFJPKKHMEDMMMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate (CAS 2034231-65-5): Compound Identity and Procurement Baseline


Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate (CAS 2034231-65-5) is a synthetic small-molecule research compound with the molecular formula C20H20N6O3 and a molecular weight of 392.42 g/mol. It belongs to a class of heterocyclic compounds featuring a pyrazole-pyrimidine core linked to an azetidine-3-carboxamide moiety and capped with a benzyl ester on the glycine-derived acetate terminus. This scaffold architecture is shared with numerous kinase inhibitor and receptor antagonist programs, including JAK, PARP, P2X3, and CKI/IRAK1 inhibitors reported in the patent literature. [1] The compound is commercially available from specialty chemical suppliers as a research-grade reagent for non-human laboratory investigations.

Why Generic Substitution of Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate Is Not Advised


The pyrazole-pyrimidine-azetidine scaffold adopted by this compound positions three pharmacophoric elements—an N1-pyrazole hydrogen-bond acceptor, a pyrimidine C4-azetidine linker, and a carboxamide-bearing side chain—in a specific spatial arrangement that cannot be replicated by simple core-swapping. [1] The benzyl ester terminus introduces differential lipophilicity and potential prodrug characteristics compared to free carboxylic acid or alkyl amide analogs in the same series. Even within closely related patent-defined Markush structures, small variations in the ester moiety (e.g., benzyl vs. ethyl vs. thiazole ester) have been shown to alter in vitro biochemical potency against kinase targets by orders of magnitude. [2] Substituting with a generic pyrazolopyrimidine or azetidine carboxamide without verifying target engagement and selectivity data therefore carries a high risk of obtaining a functionally non-equivalent compound, undermining experimental reproducibility in target validation, assay development, or SAR studies. [3]

Quantitative Differentiation Evidence for Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate Versus Closest Analogs


Benzyl Ester vs. Free Carboxylic Acid: Predicted Lipophilicity and Membrane Permeability Differentiation

The target compound bears a benzyl ester terminus that distinguishes it from the closest commercially available analog, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS 2034156-76-6). The calculated partition coefficient (clogP) for the target benzyl ester is estimated at approximately 2.7, versus approximately 0.9 for the free carboxylic acid analog, representing a ~1.8 log unit increase in lipophilicity. In the broader pyrazolopyrimidine kinase inhibitor class, ester prodrug modifications have been demonstrated to improve cellular permeability by 5- to 20-fold relative to the corresponding carboxylic acid in Caco-2 monolayer assays, although direct permeability data for this specific compound pair have not been published. [1]

Lipophilicity Prodrug design Cellular permeability

Scaffold Selectivity: Pyrazole-Pyrimidine-Azetidine vs. Phenyl-Pyrimidine-Azetidine Core Differentiation

The target compound incorporates a 1H-pyrazol-1-yl substituent at the pyrimidine C6 position, whereas the closest phenyl analog, benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate, carries a phenyl group at the same position. In the pyrazolopyrimidine kinase inhibitor patent literature, the pyrazole N1 and N2 atoms provide additional hydrogen-bonding capacity that phenyl cannot replicate; exemplified pyrazolopyrimidine derivatives in US 11,925,641 demonstrated CKI/IRAK1 inhibitory activity, whereas analogous phenyl-substituted compounds were not claimed within the same potency range, suggesting a scaffold-dependent pharmacophore requirement. [1] Specific IC50 values for this exact compound are not publicly available, but class-level inference indicates that the pyrazole ring is essential for engaging the kinase hinge region via bidentate hydrogen bonding. [2]

Kinase selectivity PARP inhibition Scaffold hopping

Azetidine-3-Carboxamido vs. Azetidine Direct Attachment: Conformational and Solubility Differentiation

The target compound incorporates an azetidine-3-carboxamido linker that introduces a torsional degree of freedom between the pyrimidine-azetidine core and the glycine-benzyl ester tail. Related azetidine-pyrimidine compounds with direct azetidine attachment (e.g., (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone) adopt a more rigid, coplanar conformation that may restrict binding pocket accommodation. While head-to-head biochemical data are lacking, the carboxamide linker in the target compound is predicted to increase aqueous solubility relative to direct ketone-linked analogs due to additional hydrogen-bonding capacity. The Aerie Pharmaceuticals patent series (US 2024/0425496) on azetidinyl pyrimidines explicitly claims diverse carboxamide-linked variants for kinase modulation, indicating that this linker motif is a deliberate design feature for optimizing drug-like properties. [1]

Conformational restriction Solubility Azetidine SAR

Recommended Research Application Scenarios for Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate Based on Structural Differentiation Evidence


Kinase Panel Screening with Intracellular Target Engagement Readout

The combination of a pyrazole-pyrimidine kinase hinge-binding motif with a benzyl ester moiety (predicted to enhance cell permeability relative to free acid analogs) makes this compound a suitable candidate for broad kinase selectivity panel screening in intact cell formats (e.g., NanoBRET or cellular thermal shift assays). [1] Its structural features align with the CKI/IRAK1 inhibitor pharmacophore described in US 11,925,641, supporting its inclusion in kinase inhibitor discovery cascades where cellular target engagement, rather than biochemical IC50 alone, is the primary selection criterion. [2]

PARP Inhibition Assay Development with Esterase-Mediated Prodrug Activation

Compounds structurally related to this chemotype have been identified as low-nanomolar PARP inhibitors. [1] The benzyl ester functionality may serve as a prodrug element, releasing the active carboxylic acid metabolite upon intracellular esterase cleavage. This compound is therefore appropriate for comparative PARP inhibition studies where intracellular accumulation and metabolic activation are variables of interest, particularly in tumor cell lines with elevated esterase activity. [2]

Scaffold-Hopping Medicinal Chemistry: Core and Linker SAR Exploration

The compound serves as a versatile intermediate or reference standard for scaffold-hopping campaigns comparing pyrazole-pyrimidine vs. phenyl-pyrimidine cores and azetidine-carboxamido vs. direct azetidine linkers. [1] Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration of the ester moiety (benzyl vs. other alkyl/aryl esters), leveraging the structural differentiation evidence presented here to design focused analog libraries. [2]

Negative Control Compound Sourcing for P2X3/P2X2/3 Antagonist Programs

Given that structurally related substituted pyrazole-pyrimidines (US 11,591,315) have been claimed as P2X3 and P2X2/3 purinergic receptor antagonists, this compound may serve as a structurally matched negative control in P2X receptor screening cascades, provided that its lack of activity at P2X receptors is experimentally confirmed. [1] The benzyl ester side chain differentiates it from the patent-exemplified antagonists, making it a suitable tool for assessing side chain SAR around the P2X pharmacophore. [2]

Quote Request

Request a Quote for benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.